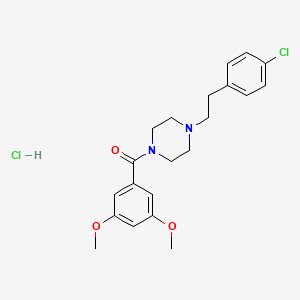
Cgp 29030A
Cat. No. B1668490
Key on ui cas rn:
113240-27-0
M. Wt: 425.3 g/mol
InChI Key: OGLXGFIBROXFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04804661
Procedure details


71.9 g of 3,5-dimethoxybenzoyl chloride dissolved in 700 ml of CH2Cl2 are added at room temperature to a solution of 80.5 g of 1-(p-chlorophenethyl)-piperazine in 1200 ml of CH2Cl2. The rate of addition is so selected that the exothermic reaction remains under control. The whole is then stirred for 15 minutes under reflux and then for a further 1 hour at room temperature. After the addition of 1900 ml of diethyl ether, the whole is stirred for 15 minutes and then the resulting precipitate is filtered off with suction. The precipitate is dissolved in 3.3 litres of boiling ethanol. The colourless precipitate that is obtained after cooling to approximately 20° is filtered off with suction, washed with a little ethanol and dried under a high vacuum for 16 hours at 80°. 1-p-chlorophenethyl-4-(3,5-dimethoxybenzoyl)-piperazine hydrochloride having a melting point of 244°-246° (decomposition) is thus obtained.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6]([Cl:8])=[O:7].[Cl:14][C:15]1[CH:28]=[CH:27][C:18]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1.C(OCC)C>C(Cl)Cl>[ClH:8].[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:6](=[O:7])[C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=3)[CH2:23][CH2:22]2)=[CH:27][CH:28]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1)OC
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
80.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CCN2CCNCC2)C=C1
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1900 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The whole is then stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The rate of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is so selected that the exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for a further 1 hour at room temperature
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the whole is stirred for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate is filtered off with suction
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate is dissolved in 3.3 litres of boiling ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The colourless precipitate that is obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling to approximately 20°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a high vacuum for 16 hours at 80°
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=CC=C(CCN2CCN(CC2)C(C2=CC(=CC(=C2)OC)OC)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
